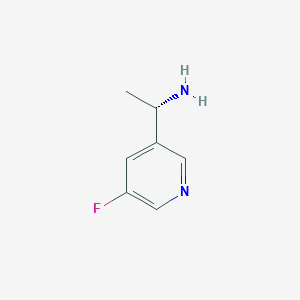

(S)-1-(5-Fluoropyridin-3-yl)ethanamine

Descripción general

Descripción

“(S)-1-(5-Fluoropyridin-3-yl)ethanamine” is a chemical compound with the molecular formula C7H9FN2 . It is also known as FPEA.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This indicates that the molecule consists of a fluoropyridine ring attached to an ethanamine group.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 176.62 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis of Key Intermediates : (S)-1-(5-Fluoropyridin-3-yl)ethanamine is used in the synthesis of important intermediates. For example, its use in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate of the JAK2 kinase inhibitor AZD1480, was demonstrated through a continuous flow biotransformation process (Semproli et al., 2020).

Efflux Pump Inhibitors : Derivatives of 1‐(1H‐indol‐3‐yl)ethanamine, a compound structurally related to this compound, were synthesized and found effective as inhibitors of the Staphylococcus aureus NorA efflux pump, highlighting the potential of similar structures in combating bacterial resistance (Héquet et al., 2014).

Biological and Medicinal Applications

Antibacterial and Antifungal Activities : Novel amides and carbamates derived from this compound showed significant antibacterial and antifungal activities, indicating the potential of this compound in developing new antimicrobial agents (Pejchal et al., 2015; Pejchal et al., 2016).

DNA Binding and Anticancer Activity : Certain copper(II) complexes of ligands derived from this compound demonstrated DNA binding and cleavage activities, as well as cytotoxic effects against cancer cells, suggesting their potential in cancer therapy (Mustafa et al., 2015).

Material Science and Catalysis

Corrosion Inhibition : Schiff base complexes containing this compound showed promising results as corrosion inhibitors on mild steel, an application significant in material science and engineering (Das et al., 2017).

Catalytic Activity : Zinc complexes with ligands based on this compound exhibited high catalytic activity in the ring-opening polymerization of rac-lactide, indicating their potential in polymer chemistry (Nayab et al., 2012).

Safety and Hazards

“(S)-1-(5-Fluoropyridin-3-yl)ethanamine” is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

(1S)-1-(5-fluoropyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTESVPWZFNAFOU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

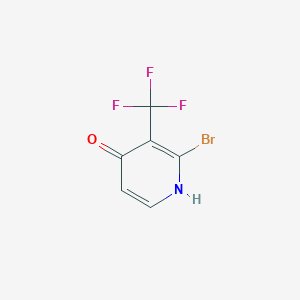

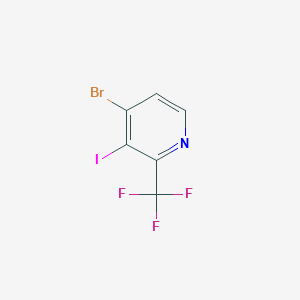

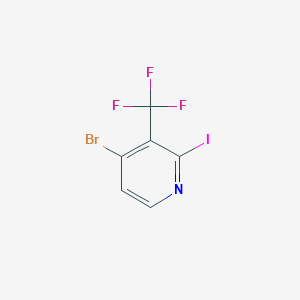

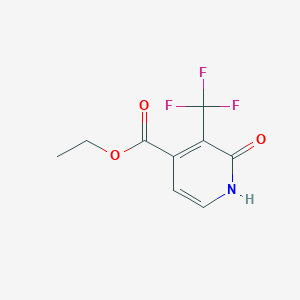

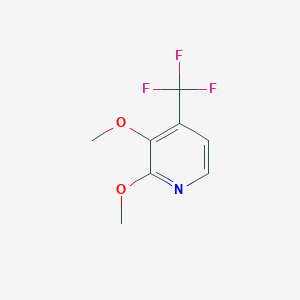

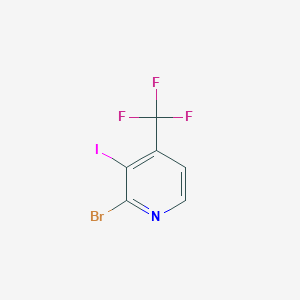

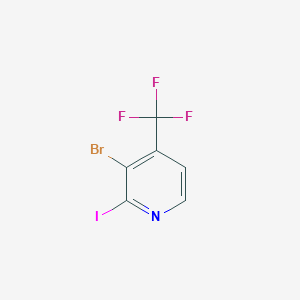

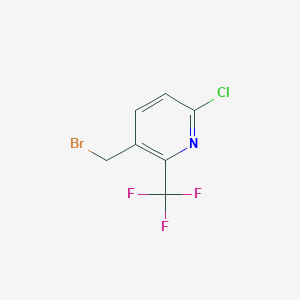

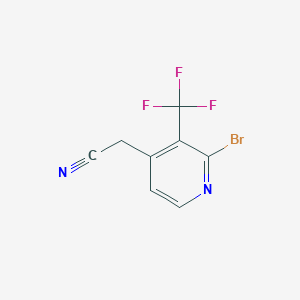

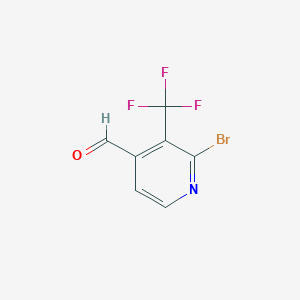

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

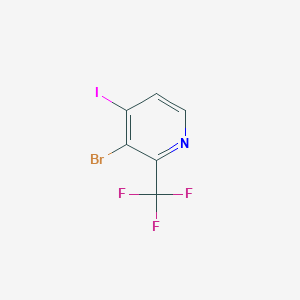

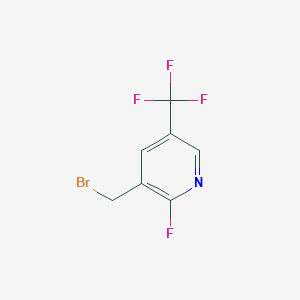

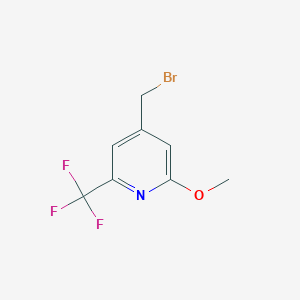

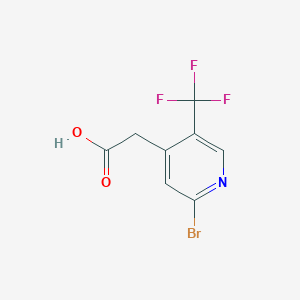

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.